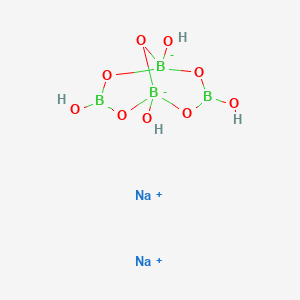
Tinkal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinkal, commonly known as borax, is a colorless crystalline solid with the chemical formula Na₂B₄O₇. It is a boron compound, a mineral, and a salt of boric acid. Disodium tetraborate is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinkal, can be synthesized by heating borax decahydrate (Na₂B₄O₇·10H₂O) to temperatures above 300°C. This process removes the water of crystallization, resulting in the anhydrous form .
Industrial Production Methods: Industrially, disodium tetraborate is produced by mining borate minerals such as kernite and tincal. These minerals are refined and processed to remove impurities, followed by heating to obtain the anhydrous form .
Chemical Reactions Analysis
Types of Reactions: Disodium tetraborate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and sodium hydroxide.
Acid-Base Reactions: Acts as a weak base and reacts with strong acids to form boric acid.
Complex Formation: Forms complexes with various metal ions.
Common Reagents and Conditions:
Hydrochloric Acid: Converts disodium tetraborate to boric acid.
Water: Hydrolyzes disodium tetraborate to form boric acid and sodium hydroxide.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when disodium tetraborate reacts with acids.
Sodium Hydroxide (NaOH): Formed during hydrolysis.
Scientific Research Applications
Tinkal, has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical laboratories.
Biology: Employed in gel electrophoresis for DNA separation.
Medicine: Acts as a preservative and antiseptic in some pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy
Mechanism of Action
The mechanism of action of disodium tetraborate involves its ability to form complexes with various metal ions. This property is utilized in analytical chemistry for the detection of certain metals. Additionally, its buffering capacity helps maintain pH levels in various chemical and biological systems .
Comparison with Similar Compounds
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O): Contains ten molecules of water of crystallization.
Sodium Borate Pentahydrate (Na₂B₄O₇·5H₂O): Contains five molecules of water of crystallization.
Boric Acid (H₃BO₃): A weak acid formed from disodium tetraborate.
Uniqueness: Tinkal, is unique due to its anhydrous nature, making it more suitable for applications requiring the absence of water. Its ability to form complexes with metal ions and act as a buffering agent further distinguishes it from its hydrated counterparts .
Properties
Molecular Formula |
B4H4Na2O9 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |
InChI Key |
LVSJLTMNAQBTPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















